SHANG HAI XIAN DING Biotechnology Co., Ltd.

B5288-1G

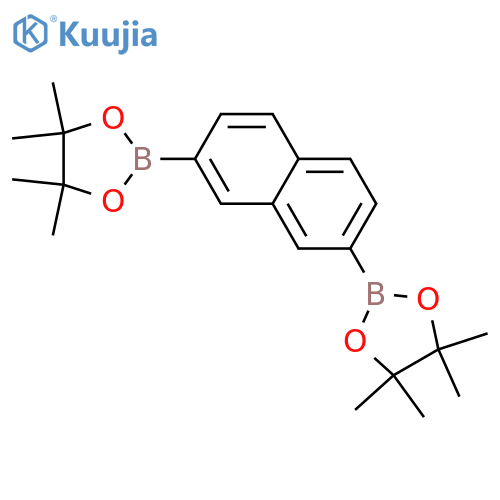

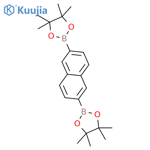

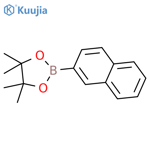

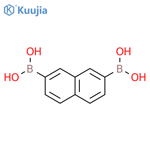

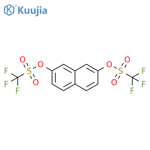

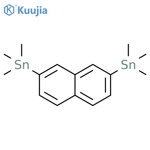

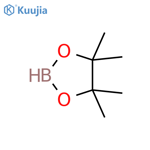

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

853377-10-3

95.0%(GC&T)

1g

¥1035.0

2024-07-21

SHANG HAI XIAN DING Biotechnology Co., Ltd.

B5288-1G

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

853377-10-3

95.0%(GC&T)

1G

¥1790.0

2022-07-28

Aaron

AR01DG1O-100mg

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

853377-10-3

97%

100mg

$9.00

2025-02-09

A2B Chem LLC

AX05840-1g

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

853377-10-3

>95.0%(GC)(T)

1g

$176.00

2023-12-30

SHANG HAI HAO HONG Biomedical Technology Co., Ltd.

1382696-5g

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

853377-10-3

97%

5g

¥4327.00

2024-07-28

Ambeed

A1154431-1g

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

853377-10-3

98%

1g

$96.0

2025-03-03

A2B Chem LLC

AX05840-100mg

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

853377-10-3

95%

100mg

$8.00

2024-04-19

A2B Chem LLC

AX05840-250mg

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

853377-10-3

95%

250mg

$17.00

2024-04-19

eNovation Chemicals LLC

Y1246345-100mg

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

853377-10-3

97%

100mg

$60

2025-02-18

eNovation Chemicals LLC

Y1246345-250mg

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene

853377-10-3

97%

250mg

$70

2025-02-18